2-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound known for its diverse pharmacological properties. This compound features a unique structure that includes a pyrazole ring, a chromene moiety, and a cyanide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps. One common method includes the condensation of appropriate pyrazole and chromene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, often incorporating advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyanide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Indole derivatives: Possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-amino-4-(1,5-dimethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H20N4O2/c1-9-5-11(20-21(9)4)14-10(8-18)16(19)23-13-7-17(2,3)6-12(22)15(13)14/h5,14H,6-7,19H2,1-4H3 |
InChI Key |
AIOMMNAPGRRBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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